6-(3-Methylthiophenyl)picolinic acid
Description
Significance of the Picolinic Acid Scaffold in Medicinal Chemistry and Related Fields
The pyridine (B92270) ring is a fundamental heterocyclic scaffold that holds a privileged position in drug discovery and medicinal chemistry. nih.govajrconline.org It is an isostere of benzene, with a nitrogen atom replacing a carbon-hydrogen group, and is a key component in numerous natural products and FDA-approved pharmaceuticals. nih.govresearchgate.net The inclusion of a pyridine nucleus is a recognized strategy for improving the pharmacokinetic properties of potential drug molecules. ajrconline.org
Picolinic acid (pyridine-2-carboxylic acid), along with its isomers nicotinic acid and isonicotinic acid, serves as a versatile starting point for the synthesis of a wide array of therapeutic agents. nih.gov The picolinic acid moiety itself is found in natural products with notable biological activities, such as the antitumor and antibacterial agent streptonigrin (B15502) and the antibiotic fusaric acid. nih.gov
The utility of the picolinic acid scaffold is derived from several key features:
The aromatic pyridine ring can participate in π-π stacking and hydrogen bonding with biological targets, enhancing binding affinity. nih.gov
The carboxylic acid group adds polarity and can coordinate with metal ions, a crucial feature for inhibiting certain enzymes. nih.govselleckchem.com
The pyridine ring can be readily substituted at various positions, allowing for the fine-tuning of a molecule's activity, selectivity, and pharmacokinetic profile. nih.gov
This structural versatility has led to the development of picolinic acid derivatives with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netpensoft.netresearchgate.net Recent research continues to explore new derivatives for their potential as potent and selective enzyme inhibitors. nih.govresearchgate.net
| Isomer Name | Carboxylic Acid Position | Known Biological Roles & Derivatives |
|---|---|---|
| Picolinic Acid | Position 2 | Metabolite of tryptophan; derivatives show antitumor, anti-inflammatory, and antimicrobial activity. nih.govselleckchem.compensoft.net |
| Nicotinic Acid (Niacin, Vitamin B3) | Position 3 | Essential nutrient; precursor to NAD/NADP; used in lipid-lowering therapies. nih.gov |
| Isonicotinic Acid | Position 4 | Core scaffold of antitubercular drugs like isoniazid (B1672263) and its derivatives are explored as enzyme inhibitors. nih.gov |
Overview of Methylthiophenyl Substituted Pyridine Carboxylic Acid Derivatives
The specific substitution pattern of 6-(3-Methylthiophenyl)picolinic acid places it within two important subclasses: 6-aryl-picolinic acids and thioalkyl-pyridine derivatives.
6-Aryl-Picolinic Acid Derivatives: This class of compounds, where an aromatic (aryl) ring is attached at the 6-position of the picolinic acid, has been extensively studied, particularly in agrochemistry. Research has shown that 6-aryl-2-picolinic acids are a significant subclass of auxin herbicides, with some compounds showing a broad weed control spectrum and high efficacy. researchgate.netnih.gov The aryl group is often modified to tune the compound's biological activity. acs.orgmdpi.com In medicinal chemistry, the introduction of an aryl group can facilitate crucial binding interactions with protein targets.
The combination of a phenyl ring and a thioether linker, as seen in the methylthiophenyl group, provides a substituent with specific lipophilic and electronic characteristics that can be optimized for potent and selective binding to a biological target.
Historical Development and Emerging Research Areas of this compound and Analogues
While specific historical accounts of this compound are not prominent in the literature, its structural motifs are hallmarks of a major emerging area in cancer therapy: the inhibition of oncogenic KRAS G12C. nih.govnih.gov
Historical Context: The "Undruggable" Target
The Kirsten Rat Sarcoma (KRAS) gene is one of the most frequently mutated oncogenes in human cancers. nih.gov For decades, the KRAS protein was considered "undruggable" due to the high affinity for its natural ligands (GDP and GTP) and the lack of obvious binding pockets on its surface. nih.govresearchgate.net A significant breakthrough occurred with the discovery that a specific mutation, G12C (where glycine (B1666218) at position 12 is replaced by cysteine), created a unique therapeutic window. The cysteine residue in the mutant protein provides a reactive handle for specially designed small molecules to bind covalently, locking the protein in an inactive state. nih.gov
Emergence of Covalent Inhibitors
This discovery spurred intensive research efforts, leading to the development of the first generation of covalent KRAS G12C inhibitors. These molecules were designed to occupy a pocket near the mutant cysteine (the Switch-II pocket) and form an irreversible bond. nih.gov This research culminated in the landmark FDA approval of sotorasib, the first direct KRAS inhibitor, validating KRAS as a druggable target. researchgate.net The development of these inhibitors often involves screening large libraries of compounds to identify novel chemical scaffolds that can be optimized for potency and selectivity. researchgate.net Picolinic acid and picolinamide (B142947) derivatives have been explored as scaffolds for such kinase inhibitors. researchgate.netgoogle.com
Emerging Research: Next-Generation Inhibitors and Overcoming Resistance
The clinical success of first-generation inhibitors has been significant, but challenges such as acquired drug resistance have emerged. nih.gov This has fueled the current wave of research focused on several key areas:
Next-Generation Inhibitors: Developing new covalent inhibitors with improved properties and activity against resistant tumors. The clinical trial for MK-1084, a next-generation KRAS G12C inhibitor, is an example of this ongoing effort. asco.org
Targeting the Active State: While most initial inhibitors target the inactive (GDP-bound) state of KRAS, newer strategies aim to inhibit the active (GTP-bound) state, which could offer therapeutic advantages. youtube.comgoogle.com
Combination Therapies: Investigating the use of KRAS G12C inhibitors in combination with other targeted therapies (such as EGFR or PLK1 inhibitors) or chemotherapies to enhance efficacy and overcome resistance mechanisms. nih.govasco.org
Scaffolds like this compound and its analogues are representative of the chemical structures being synthesized and evaluated in this highly active field. The picolinic acid core provides a rigid framework, while the methylthiophenyl group is precisely the type of substituent that medicinal chemists would use to probe and optimize interactions within the binding pocket of a target like KRAS G12C.
| Compound | Developer | Note |
|---|---|---|
| Sotorasib (AMG-510) | Amgen | First FDA-approved KRAS G12C inhibitor. researchgate.net |
| Adagrasib (MRTX849) | Mirati Therapeutics | FDA-approved KRAS G12C inhibitor, noted for CNS penetration. nih.gov |
| Divarasib (GDC-6036) | Genentech | In clinical development, designed for high potency and selectivity. researchgate.net |
| MK-1084 | Merck | Next-generation inhibitor being evaluated in clinical trials, including in combination therapies. asco.org |
| RMC-6291 | Revolution Medicines | An inhibitor that targets the active, GTP-bound state (RAS(ON)) of KRAS G12C. youtube.com |
Structure
3D Structure
Properties
IUPAC Name |
6-(3-methylsulfanylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-10-5-2-4-9(8-10)11-6-3-7-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZSKHNUVLFNBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Transformations of 6 3 Methylthiophenyl Picolinic Acid and Derivatives
General Synthetic Methodologies for Picolinic Acid Derivatives
The synthesis of picolinic acid and its derivatives is a cornerstone of heterocyclic chemistry, with several reliable methods having been established over more than a century of research. These approaches typically begin with the functionalization of a pre-existing pyridine (B92270) ring, most commonly through oxidation or hydrolysis.
Picolinic Acid Precursor Synthesis Approaches
The creation of the carboxylic acid group at the 2-position of the pyridine ring can be achieved through several oxidative and hydrolytic methods starting from readily available precursors like α-picoline or 2-cyanopyridine.
Permanganate (B83412) Oxidation of α-Picoline: The oxidation of α-picoline (2-methylpyridine) using strong oxidizing agents is a classic and frequently cited method. wikipedia.org Potassium permanganate (KMnO₄) is a common reagent for this transformation. wikipedia.org The reaction is typically carried out in an aqueous solution, where heating the mixture facilitates the oxidation of the methyl group to a carboxylate, which is then acidified to yield picolinic acid. nih.gov While effective, this method can sometimes require careful control of conditions to optimize yield and prevent over-oxidation. nih.gov
Hydrolysis of Substituted Picolines: An alternative to direct oxidation is the hydrolysis of a picoline derivative where the 2-position is already at the same oxidation state as a carboxylic acid, such as a nitrile (cyanide) group. On a commercial scale, picolinic acid can be produced via the ammoxidation of 2-picoline to form 2-cyanopyridine, which is then subjected to hydrolysis to give the final carboxylic acid. wikipedia.orgchemicalbook.com This two-step process can offer high efficiency and is a significant industrial route. wikipedia.org Enzymatic hydrolysis has also been explored for related structures, offering high regioselectivity under mild conditions. umsl.edu
Nitric Acid Oxidation: Oxidation of α-picoline can also be accomplished using nitric acid. wikipedia.org This method is another established route, though like permanganate oxidation, it requires handling of strong, corrosive oxidizing agents.
| Method | Precursor | Key Reagents | General Conditions | Reference |
|---|---|---|---|---|
| Permanganate Oxidation | α-Picoline | Potassium Permanganate (KMnO₄) | Aqueous solution, heating | nih.gov, wikipedia.org |
| Hydrolysis | 2-Cyanopyridine | Acid or Base (e.g., NaOH, HCl) | Aqueous solution, heating | wikipedia.org, chemicalbook.com |
| Nitric Acid Oxidation | α-Picoline | Nitric Acid (HNO₃) | Heating | wikipedia.org |
Amide Bond Formation Strategies for Picolinamide (B142947) Derivatives
The conversion of picolinic acid to picolinamides is a critical transformation for generating a wide array of derivatives. This is typically achieved by coupling the carboxylic acid with a primary or secondary amine. Because direct reaction is often slow and inefficient, coupling agents are employed to activate the carboxylic acid. reddit.com
Coupling of Picolinic Acid with Amines: The fundamental reaction involves forming an amide bond between the carboxyl group of picolinic acid and an amino group. nih.gov To facilitate this, the hydroxyl group of the carboxylic acid must be converted into a better leaving group.
Use of Coupling Agents:
DCC and EDCI: Carbodiimide-based reagents are widely used. N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide, producing dicyclohexylurea (DCU) as a byproduct. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) functions via the same mechanism but generates a water-soluble urea (B33335) byproduct, which simplifies purification. These reagents are often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. reddit.com
HATU: Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective and are known for their high yields and fast reaction times, even with challenging or electron-deficient amines. reddit.com HATU reactions are typically run in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). reddit.com
| Coupling Agent | Abbreviation | Class | Common Base/Additive | Key Feature | Reference |
|---|---|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | HOBt, DMAP | Insoluble urea byproduct | reddit.com |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | EDCI | Carbodiimide | HOBt, DMAP | Water-soluble urea byproduct | reddit.com |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Uronium/Aminium Salt | DIPEA | High efficiency, fast reaction rates | reddit.com |
Electrolytic Synthesis Approaches for Substituted Picolinic Acids
Electrochemical methods offer an alternative to chemical oxidants for the synthesis of picolinic acids. These methods can provide a more environmentally friendly pathway by replacing stoichiometric reagents with electric current. The electrolytic oxidation of α-picoline to picolinic acid has been demonstrated. google.com In one example, an electrolytic solution containing α-picoline and water was electrolyzed in an undivided cell using an anodized tin oxide anode and a platinum cathode, resulting in the formation of picolinic acid with high current efficiency. google.com Other studies have investigated the use of different electrodes, such as PbO₂, to catalyze the electro-oxidation of picoline isomers. prepchem.comjlu.edu.cn The yield of the carboxylic acid versus other intermediates, like the corresponding acetylpyridine, can be controlled by factors such as the electrode material, current density, and total charge passed. prepchem.com
Specific Synthetic Routes for 6-(3-Methylthiophenyl)picolinic Acid and N-(Methylthiophenyl)picolinamide Analogues
The synthesis of the target compound, this compound, requires the formation of a carbon-carbon bond between the 6-position of the picolinic acid ring and the 3-position of a methylthiophenyl ring. A logical and modern approach for this transformation is a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. nih.govresearchgate.net This would involve coupling a 6-halopicolinate derivative with a (3-methylthiophenyl)boronic acid derivative, followed by hydrolysis of the ester.
Multi-step Syntheses Involving Halogenation and Thiol Intermediates
The preparation of the necessary coupling partners involves several key steps, including the synthesis of thiol precursors. A classic and robust method for introducing a thiol group onto an aromatic ring involves a sequence of chlorosulfonylation and reduction.
Chlorosulfonylation, Reduction, Disulfide Formation and Reduction:
Chlorosulfonylation: An aromatic starting material can be treated with chlorosulfonic acid to install a sulfonyl chloride group (-SO₂Cl).
Reduction to Thiol: The resulting arylsulfonyl chloride can be reduced directly to the corresponding thiophenol. orgsyn.org A common method for this reduction uses zinc dust and a strong acid like sulfuric acid. orgsyn.org Alternatively, triphenylphosphine (B44618) can be used as a reducing agent. nih.gov
Disulfide Intermediate: In some reduction processes, a disulfide (Ar-S-S-Ar) may form as an intermediate or side product. These disulfides can be isolated and then reduced in a separate step to yield the final thiophenol, often using reducing agents like sodium borohydride. nih.gov
Methylation Strategies for Thiophenol Precursors
Once the thiophenol precursor is obtained, the final step to create the methylthioether moiety is methylation of the sulfur atom. This is a standard S-alkylation reaction.
Methylation with Iodomethane (B122720): The thiophenol can be deprotonated with a suitable base to form a highly nucleophilic thiolate anion. This anion readily reacts with an electrophilic methyl source like iodomethane (methyl iodide) to form the desired thioether (sulfide). sci-hub.se
Use of Potassium Carbonate or Diisopropylethylamine: Weak inorganic bases like potassium carbonate (K₂CO₃) are commonly and effectively used to facilitate this methylation in a polar aprotic solvent like acetone (B3395972) or DMF. nih.govias.ac.inresearchgate.net Organic bases such as diisopropylethylamine (DIPEA) can also be employed. The base deprotonates the acidic thiol, allowing the resulting thiolate to attack the methyl iodide. nih.gov
| Step | Reaction Type | Starting Material | Key Reagents | Product | Reference (Analogous) |
|---|---|---|---|---|---|
| 1 | Chlorosulfonylation | Thioanisole | Chlorosulfonic Acid | 3-(Methylthio)benzene-1-sulfonyl chloride | orgsyn.org, google.com |
| 2 | Boronic Acid Formation | 3-(Methylthio)benzene-1-sulfonyl chloride | e.g., Bis(pinacolato)diboron, Pd catalyst | 2-(3-(Methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | nih.gov |
| 3 | Suzuki Coupling | Methyl 6-chloropicolinate + Boronic Ester from Step 2 | Pd(dppf)Cl₂, Na₃PO₄ | Methyl 6-(3-methylthiophenyl)picolinate | nih.gov, claremont.edu |
| 4 | Ester Hydrolysis | Methyl 6-(3-methylthiophenyl)picolinate | NaOH, then HCl | This compound | wikipedia.org, chemicalbook.com |
Regioisomeric Synthesis of Methylthiophenyl Picolinic Acid Derivatives
The synthesis of picolinic acid derivatives can be approached through various methods, including the oxidation of corresponding picolines and multi-component reactions. rsc.orgnih.gov For instance, the oxidation of 3-picoline using oxidants like nitric acid or a mixture of Co(OAc)2, N-hydroxyphthalimide (NHPI), and organic bromides can yield nicotinic acid, a positional isomer of picolinic acid. mdpi.comresearchgate.net A general route to picolinic acid involves the oxidation of α-picoline with potassium permanganate. umsl.edu
The introduction of aryl substituents at the 6-position of the picolinic acid ring is a key step in the synthesis of compounds like this compound. Research into 6-arylpicolinate herbicides has shown that the nature and substitution pattern of the aryl group significantly influence the compound's activity. digitellinc.com While specific literature on the direct synthesis of this compound is not abundant, the synthesis of other 6-aryl-substituted picolinic acids provides valuable insights. For example, 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have been synthesized as potential herbicides. mdpi.com
The regioselective synthesis of aryl-substituted heterocycles is a well-established field. For instance, the regioselective arylation of pyrrole (B145914) has been achieved through selective halogenation followed by a Suzuki-Miyaura reaction. nih.gov Similarly, the condensation of 1,3-diketones with arylhydrazines in aprotic polar solvents like N,N-dimethylacetamide (DMAc) allows for the highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org These methodologies could potentially be adapted for the regioselective synthesis of 6-(methylthiophenyl)picolinic acid isomers by employing appropriate starting materials, such as a halogenated picolinic acid derivative and a methylthiophenylboronic acid or a related organometallic reagent in a cross-coupling reaction.
A plausible synthetic route to achieve regioisomers would involve the coupling of a protected 6-halopicolinic acid with either 3-(methylthio)phenylboronic acid or another regioisomeric methylthiophenylboronic acid derivative under palladium catalysis. The choice of protecting groups for the carboxylic acid and the specific coupling conditions would be crucial to ensure high yields and regioselectivity.
Chemical Reactivity and Transformations of the this compound Scaffold
The chemical behavior of this compound is dictated by the reactivity of its constituent parts: the pyridine ring, the carboxylic acid group, and the methylthiophenyl substituent.
Oxidation Reactions of the Pyridine Ring or Substituents
The oxidation of the pyridine ring in picolinic acid derivatives often proceeds via the formation of a pyridine N-oxide. arkat-usa.org This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The formation of the N-oxide activates the pyridine ring, influencing its reactivity in subsequent reactions. quimicaorganica.org For instance, the nitration of pyridine-N-oxide occurs preferentially at the 4-position. rsc.org
The methylthio group is also susceptible to oxidation. Aryl sulfides can be oxidized to the corresponding sulfoxides and sulfones. nih.gov This oxidation can be carried out using various reagents. The oxidative decarboxylation of phenylsulfinylacetic acids by oxo(salen)chromium(V) complexes in the presence of ligand oxides like picoline N-oxide has been studied, demonstrating the influence of the pyridine N-oxide moiety on such transformations. nih.gov
| Oxidizing Agent | Substrate Moiety | Product Moiety | Reference |
| Hydrogen Peroxide/Acetic Acid | Pyridine | Pyridine N-oxide | arkat-usa.org |
| m-Chloroperoxybenzoic acid (m-CPBA) | Pyridine | Pyridine N-oxide | arkat-usa.org |
| Oxo(salen)chromium(V) complexes | Aryl Sulfide | Aryl Sulfoxide/Sulfone | nih.gov |
Reduction Reactions of Amide or Pyridine Moieties
The amide derivatives of this compound can undergo reduction. A notable reaction is the reductive cleavage of picolinic amides to the corresponding amines. This can be achieved using zinc dust in aqueous hydrochloric acid under mild conditions. researchgate.net This method displays good functional group tolerance, making it a useful deprotection strategy in complex molecule synthesis. researchgate.net
The pyridine ring itself can also be reduced, although this typically requires more forcing conditions. Catalytic hydrogenation of pyridinecarboxylic acids can lead to the corresponding piperidinecarboxylic acids.
| Reducing Agent | Substrate Moiety | Product Moiety | Reference |
| Zinc/HCl | Picolinamide | Amine | researchgate.net |
| Catalytic Hydrogenation | Pyridine Ring | Piperidine Ring | - |
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings
The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group. However, activation through N-oxide formation can facilitate electrophilic substitution. For example, lithiation of 2-N,N-diisopropylcarboxamidopyridine N-oxide followed by reaction with an electrophile allows for substitution at the position ortho to the carboxamide group. arkat-usa.org
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is more favorable, particularly at the positions ortho and para to the nitrogen atom. pressbooks.publibretexts.org Therefore, if a suitable leaving group is present at the 6-position (such as a halogen), it can be displaced by a nucleophile. The reaction of 2,4,6-trinitrochlorobenzene with aqueous NaOH to give 2,4,6-trinitrophenol is a classic example of nucleophilic aromatic substitution on an activated aryl halide. pressbooks.pub
The phenyl ring of the methylthiophenyl group can also undergo electrophilic substitution, with the methylthio group acting as an ortho, para-directing group.
| Reaction Type | Ring | Position of Substitution | Activating/Directing Group | Reference |
| Electrophilic Substitution | Pyridine (as N-oxide) | Ortho to carboxamide | N-oxide, Carboxamide | arkat-usa.org |
| Nucleophilic Substitution | Pyridine | Ortho/Para to Nitrogen | Nitrogen atom in ring | pressbooks.publibretexts.org |
| Electrophilic Substitution | Phenyl | Ortho/Para to Methylthio | Methylthio group | - |
Transformations via Aryne Intermediates for Related Phenylthiophenyl Pyridine Derivatives
Aryne chemistry provides a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds and can be applied to the synthesis of complex biaryl systems. rsc.orgacs.org The generation of aryne intermediates, often from aryl triflates or halides, allows for subsequent trapping with various nucleophiles. rsc.orgnih.gov
While direct examples involving this compound are scarce, studies on related structures demonstrate the potential of this methodology. For instance, the reaction of 6-[4-(methylthio)phenyl]-3-(2-pyridyl)-1,2,4-triazines with an aryne intermediate has been investigated. This research showcases the utility of aryne-mediated transformations for the functionalization of phenylthiophenyl pyridine derivatives. The synthesis of hindered biaryls via aryne addition and in situ dimerization further highlights the versatility of this approach. nih.gov Such strategies could be envisioned for the synthesis of novel derivatives of this compound by generating an aryne from a suitably substituted precursor and trapping it with an appropriate nucleophile.
Biological Activities and Mechanisms of Action of 6 3 Methylthiophenyl Picolinic Acid Derivatives
Modulation of Metabotropic Glutamate (B1630785) Receptors (mGluRs)
The metabotropic glutamate receptor 4 (mGluR4), a member of the group III mGluRs, is a key target for therapeutic intervention in a range of neurological and psychiatric disorders. Derivatives of N-phenylpicolinamide, closely related to 6-(3-methylthiophenyl)picolinic acid, have been identified as potent modulators of this receptor.
Positive Allosteric Modulator (PAM) Activity on mGluR4
N-phenylpicolinamide derivatives have been characterized as positive allosteric modulators (PAMs) of the mGluR4 receptor. nih.gov Unlike orthosteric agonists that directly activate the receptor at the glutamate binding site, PAMs bind to a distinct allosteric site. This binding enhances the receptor's response to the endogenous ligand, glutamate. This modulatory activity presents a more nuanced approach to receptor activation, potentially offering a better safety profile than direct agonists. nih.gov
In Vitro Binding Affinity Studies with mGluR4 (e.g., IC50 Determination)
In vitro studies have demonstrated the high binding affinity of N-phenylpicolinamide derivatives for the mGluR4 receptor. Competitive binding assays using CHO cells transfected with mGluR4 have been employed to determine the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a ligand required to displace 50% of a radiolabeled ligand. Several derivatives have shown IC50 values in the low nanomolar range, signifying a strong binding affinity for the mGluR4 receptor. nih.gov
Below is a table summarizing the in vitro binding affinities of selected N-phenylpicolinamide derivatives for the mGluR4 receptor.
| Compound | Substitution | IC50 (nM) |
| Derivative 1 | 4-Chloro-3-methoxy | 3.4 |
| Derivative 2 | 3-methoxy | 9.9 |
| Derivative 3 | 4-fluoro-3-methoxy | 11.2 |
| Derivative 4 | 4-bromo-3-methoxy | 23.5 |
| Derivative 5 | 4-iodo-3-methoxy | 20.1 |
| Data sourced from in vitro competitive binding assays. nih.gov |
Receptor Selectivity Profile Against Other mGluR Subtypes
A crucial aspect of drug development is the selectivity of a compound for its intended target over other related receptors. Functional assays have been conducted to determine the selectivity of N-phenylpicolinamide derivatives for mGluR4 against other mGluR subtypes. One promising derivative, compound 24 from a synthesized series, demonstrated good selectivity with little to no activity against mGluR1, mGluR2, mGluR5, mGluR6, and mGluR8. nih.gov This high selectivity for mGluR4 is a desirable characteristic, as it minimizes the potential for off-target effects that could arise from interactions with other glutamate receptors.
Preclinical Investigations of mGluR4 Modulation in Models of Neurological Conditions (e.g., Parkinson's Disease, Schizophrenia)
The localization of mGluR4 in key brain regions involved in motor control, such as the basal ganglia, has made it an attractive target for Parkinson's disease therapies. nih.govnih.gov Preclinical studies in rodent models of Parkinson's disease have shown that activation of mGluR4 can offer significant antiparkinsonian effects. nih.gov One of the N-phenylpicolinamide derivatives was the first mGluR4 PAM to demonstrate efficacy in a preclinical rodent model of motor impairments associated with Parkinson's disease. nih.gov These findings suggest that mGluR4 PAMs, such as derivatives of this compound, hold promise as a novel therapeutic strategy. nih.gov
In the context of schizophrenia, which is characterized by cognitive deficits and psychosis, modulation of glutamate signaling is also a key area of research. While specific preclinical studies on this compound derivatives in schizophrenia models were not identified, the broader class of mGluR modulators is under investigation for its potential to treat symptoms of this disorder. newron.com
Anticancer Research and Cellular Mechanisms
In addition to their effects on the central nervous system, derivatives of picolinic acid have been explored for their potential as anticancer agents. Research has focused on their ability to induce programmed cell death, or apoptosis, in cancer cells.
Induction of Apoptotic Pathways (e.g., Caspase Activation, Mitochondrial Pathway, Cytochrome c Release)
A study on a novel derivative of picolinic acid demonstrated its anticancer activity against A549 lung cancer cells, with an IC50 of 99.93 µM. pensoft.net The primary mechanism of this cytotoxicity was the induction of apoptosis. This was evidenced by the observation of fragmented nuclei in treated cells. pensoft.net
Further investigation into the molecular mechanisms revealed the activation of specific caspases, which are key executioner proteins in the apoptotic cascade. This picolinic acid derivative was found to trigger the activation of caspase-3, caspase-4, and caspase-9. pensoft.net
The involvement of the mitochondrial pathway in this process was also examined. Interestingly, treatment with this picolinic acid derivative did not lead to the release of cytochrome c from the mitochondria into the cytosol. However, it did promote a greater release of another pro-apoptotic protein, Smac/DIABLO, from the mitochondria. pensoft.net The release of Smac/DIABLO is a significant event in the mitochondrial apoptotic pathway as it antagonizes the inhibitor of apoptosis proteins (IAPs), thereby allowing caspase activation and apoptosis to proceed.
Endoplasmic Reticulum (ER) Stress Induction and Related Signaling (e.g., eIF2α phosphorylation)
Derivatives of this compound have been investigated for their role in inducing cellular stress pathways, particularly within the endoplasmic reticulum (ER). The ER is a critical organelle for protein synthesis and folding, and disruptions in its function lead to a state known as ER stress. This triggers the Unfolded Protein Response (UPR), a signaling network designed to restore homeostasis. elifesciences.orgnih.gov A key event in the UPR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). nih.govnih.gov This phosphorylation attenuates general protein synthesis to reduce the protein load on the ER, while selectively allowing the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4), which helps manage the stress. nih.gov
Research on a novel picolinic acid derivative, identified as compound 5, demonstrated its ability to enhance the phosphorylation of eIF2α. pensoft.net This effect was comparable to that of thapsigargin, a known and specific inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump that is widely used to induce ER stress experimentally. pensoft.net The increased phosphorylation of eIF2α upon treatment with this derivative suggests the activation of an atypical ER stress pathway, implicating this mechanism in its biological activity. pensoft.net The activation of this pathway is a crucial component of the integrated stress response (ISR), which is initiated by various stress-sensing kinases that converge on phosphorylating eIF2α. elifesciences.org
Inhibition of Specific Kinases (e.g., VEGFR-2, EGFR, ASK1)
The inhibitory activity of picolinic acid derivatives extends to specific protein kinases, which are key regulators of cellular signaling pathways often implicated in diseases like cancer. Molecular docking studies have been performed to evaluate the binding affinity of new picolinic acid derivatives toward the Epidermal Growth Factor Receptor (EGFR) kinase domain. pensoft.net These studies indicated that the synthesized compounds could occupy the critical site of the EGFR kinase pocket with excellent positioning. pensoft.net EGFR is a receptor tyrosine kinase that plays a significant role in regulating cell growth and proliferation, and its inhibition is a major target in cancer therapy. rjpbr.com
In addition to EGFR, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another critical kinase involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govsemanticscholar.org Blocking VEGFR-2 signaling is a primary strategy for anti-angiogenic therapies. semanticscholar.orgmdpi.com While direct inhibitory data for this compound on VEGFR-2 and Apoptosis Signal-regulating Kinase 1 (ASK1) is specific, the broader class of picolinic acid derivatives has shown potential as kinase inhibitors, making this an area of continued investigation. pensoft.netnih.gov
Cytotoxicity in Various Cancer Cell Lines (e.g., Non-Small Cell Lung Cancer, Colorectal Adenocarcinoma, Breast Cancer)
The cytotoxic effects of this compound derivatives have been evaluated against several human cancer cell lines. A study involving thirteen new derivatives of picolinic acid explored their activity against human non-small cell lung cancer (A549) and breast cancer (MCF-7) cell lines. pensoft.net
Among the tested compounds, one derivative (referred to as compound 5) demonstrated notable and specific cytotoxicity against the A549 lung cancer cells, with a 50% growth inhibition (GI₅₀) value of 99.93 µM after 48 hours of treatment. pensoft.net However, this compound did not show significant cytotoxic activity against the MCF-7 breast cancer cells. pensoft.net Further testing revealed that the cytotoxic effect of this derivative was specific to cancer cells, as it did not exert toxicity in non-tumorigenic mammary MCF10A cells or in normal white blood cells, even at high concentrations and after 72 hours of treatment. pensoft.net The mechanism of cell death in A549 cells was identified as apoptosis, confirmed by the activation of caspases 3, 4, and 9. pensoft.net
Table 1: Cytotoxicity of a Picolinic Acid Derivative (Compound 5)
| Cell Line | Cancer Type | IC₅₀/GI₅₀ (µM) | Time (hours) | Result |
|---|---|---|---|---|
| A549 | Non-Small Cell Lung Cancer | 99.93 | 48 | Cytotoxic |
| MCF-7 | Breast Cancer | >144.2 (50 µg/mL) | 72 | Not Cytotoxic |
| MCF10A | Non-tumorigenic breast epithelial | >144.2 (50 µg/mL) | 72 | Not Cytotoxic |
| WBC | White Blood Cells (Normal) | >144.2 (50 µg/mL) | 72 | Not Cytotoxic |
Antimicrobial and Antifungal Investigations
Activity Against Bacterial Strains (e.g., Mycobacterium tuberculosis, Clostridioides difficile, Methicillin-Resistant Staphylococcus aureus, Escherichia coli, Bacillus subtilis)
Picolinic acid and its derivatives have demonstrated a broad spectrum of antibacterial properties. scihub.org Studies on metal picolinates (complexes with manganese, copper, zinc, cobalt, and nickel) showed strong antibacterial activity against various bacteria that are common in food spoilage and human infections. scihub.org For instance, zinc picolinate (B1231196) was active against Bacillus subtilis, Bacillus cereus, Escherichia coli, and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.5 mg/mL. scihub.org
Furthermore, other synthetic derivatives have shown potent activity against medically significant pathogens. nih.govfrontiersin.org Some analogs exhibited promising antimicrobial action against Methicillin-Resistant Staphylococcus aureus (MRSA) with MICs as low as 12.5 µM, and against Mycobacterium tuberculosis with MICs down to 0.02 µM. nih.govfrontiersin.orgnih.gov
Table 2: Antibacterial Activity of Picolinic Acid Derivatives
| Bacterial Strain | Derivative Type | MIC | Reference |
|---|---|---|---|
| Mycobacterium tuberculosis | Synthetic Analog | 0.02 µM | nih.govfrontiersin.orgnih.gov |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Synthetic Analog | 12.5 µM | nih.govfrontiersin.org |
| Escherichia coli | Zinc Picolinate | 0.5 mg/mL | scihub.org |
| Bacillus subtilis | Zinc Picolinate | 0.5 mg/mL | scihub.org |
| Staphylococcus aureus | Zinc Picolinate | 0.5 mg/mL | scihub.org |
Activity Against Fungal Strains (e.g., Saccharomyces cerevisiae, Hansenula anomala)
The investigation into the antifungal properties of picolinic acid derivatives has been an area of scientific interest. While specific data on this compound against Saccharomyces cerevisiae and Hansenula anomala is limited in the reviewed literature, related heterocyclic compounds have shown promise. For example, certain thiophene derivatives have demonstrated activity against various fungal species. nih.gov Given the structural similarities and the broad biological activity of picolinic acid derivatives, their potential as antifungal agents remains a plausible area for future research.
Inhibition of Lipid-Transfer Proteins (e.g., Sec14p)
The mechanism of action for some picolinic acid derivatives may involve the inhibition of specific protein functions, such as lipid transfer. nih.gov Sec14p is a phosphatidylinositol/phosphatidylcholine transfer protein in yeast that is essential for the formation of secretory vesicles from the Golgi apparatus. Its inhibition can disrupt cellular membrane trafficking and prove lethal to the cell. While direct evidence linking this compound to the inhibition of Sec14p is not detailed in the available research, the study of how picolinic acid derivatives interact with cellular components is ongoing. The physiological effects of these compounds are sometimes attributed to the behavior of their zwitterionic forms in aqueous solutions, which can influence their interaction with biological targets. nih.gov
Herbicidal Activities
Derivatives of picolinic acid are recognized as a significant class of synthetic auxin herbicides. Their mode of action is centered on mimicking the plant hormone auxin, leading to uncontrolled and disorganized growth that ultimately results in the death of susceptible plants. Research has specifically highlighted their effects on plant growth and their interaction with key components of the auxin signaling pathway.
The herbicidal potential of picolinic acid derivatives is often evaluated using the model plant Arabidopsis thaliana. Root growth inhibition assays are a primary method for quantifying the biological activity of these compounds. Studies on various 6-aryl-2-picolinic acid derivatives have demonstrated potent inhibitory effects on the root growth of A. thaliana. For instance, certain novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds have shown superior inhibitory activity compared to the commercial herbicide picloram. This indicates that modifications to the picolinic acid structure, particularly at the 6-position, can significantly enhance herbicidal efficacy.
| Compound Type | Model Organism | Observed Effect | Relative Potency |
|---|---|---|---|
| 6-Aryl-2-picolinic acid derivatives | Arabidopsis thaliana | Inhibition of root growth | Some derivatives show significantly greater root inhibitory activity than picloram |
| 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids | Arabidopsis thaliana | Inhibition of root growth | Demonstrated potent herbicidal activity |
The molecular mechanism behind the herbicidal action of picolinic acids involves their interaction with the auxin signaling pathway. In plants, auxin perception and signaling are mediated by a family of F-box proteins, including TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins. These proteins act as auxin receptors.
Picolinate auxins, such as picloram and its derivatives, exhibit chemical specificity in their interaction with these receptors. Genetic screens in Arabidopsis thaliana have identified mutants resistant to picolinate auxins, and mapping these mutations has pinpointed the AFB5 gene. nih.gov This demonstrates that AFB5 is a crucial component in the perception of this class of synthetic auxins. nih.gov
The binding of an auxin to an AFB protein promotes the interaction between the receptor and Aux/IAA transcriptional repressors. This interaction targets the Aux/IAA proteins for degradation via the ubiquitin-proteasome pathway, leading to the activation of auxin-responsive genes and subsequent physiological effects. nih.gov Molecular docking analyses have shown that potent picolinic acid derivatives can dock with the AFB5 receptor more intensively than picloram, correlating with their enhanced herbicidal activity. frontiersin.org Genetic evidence confirms that both AFB4 and AFB5 function as auxin receptors and are the primary targets of the picolinate family of auxinic herbicides. nih.govnih.gov
Neuroprotective Effects
While the primary application of many picolinic acid derivatives is in agriculture, the parent compound, picolinic acid, is an endogenous metabolite of the amino acid tryptophan and has been studied for its physiological roles in the central nervous system. Research has focused on its ability to counteract excitotoxicity, a process where excessive stimulation of nerve cells leads to damage and death.
Quinolinic acid, another tryptophan metabolite, is a known neurotoxin that can induce neuronal damage by over-activating N-methyl-D-aspartate (NMDA) receptors. Studies in rat models have demonstrated that picolinic acid can offer neuroprotection against this damage. When co-injected with quinolinic acid into the nucleus basalis magnocellularis, picolinic acid was found to antagonize the resulting neurotoxicity in a dose-dependent manner. arxiv.org
This protective effect was measured by the preservation of choline acetyltransferase (ChAT) activity, an enzyme crucial for the synthesis of the neurotransmitter acetylcholine (B1216132). Picolinic acid prevented the reduction in cortical ChAT activity and the decrease in acetylcholine release caused by quinolinic acid injections. arxiv.org Histological analysis confirmed that picolinic acid protected neurons from the cell loss and glial proliferation induced by quinolinic acid. arxiv.org While the precise mechanism is not fully elucidated, it is distinct from the NMDA receptor blockade offered by other metabolites like kynurenic acid. nih.gov
| Neurotoxin | Model System | Observed Effect of Picolinic Acid | Biochemical Marker |
|---|---|---|---|
| Quinolinic Acid | Rat nucleus basalis magnocellularis | Antagonism of neurotoxicity; protection of neurons from cell loss | Preservation of Choline Acetyltransferase (ChAT) activity |
| Quinolinic Acid | Rat cortical slices | Prevention of reduced acetylcholine release | [3H]Acetylcholine release |
The neuroprotective actions of picolinic acid are closely linked to its influence on cholinergic pathways. The cholinergic system is vital for cognitive functions such as memory and learning, and its degeneration is a hallmark of diseases like Alzheimer's. By preventing the damage to cholinergic neurons induced by excitotoxins like quinolinic acid, picolinic acid helps maintain the integrity of this critical neurotransmitter system. arxiv.org The ability of picolinic acid to preserve ChAT activity and acetylcholine release directly demonstrates its supportive role for cholinergic neurons under neurotoxic stress. arxiv.org
Modulation of Store-Operated Calcium Entry (SOCE)
Store-operated calcium entry (SOCE) is a fundamental cellular process for regulating intracellular calcium levels. It is initiated when calcium stores within the endoplasmic reticulum (ER) are depleted. This depletion is sensed by STIM1 (Stromal Interaction Molecule 1), an ER membrane protein, which then translocates to junctions near the plasma membrane. frontiersin.org At these junctions, STIM1 interacts with and activates Orai1, a calcium channel on the plasma membrane, allowing calcium to flow into the cell from the extracellular environment. frontiersin.org This influx is crucial for replenishing ER calcium stores and for various downstream signaling pathways.
Based on a thorough review of available scientific literature, there is no direct evidence linking this compound or its derivatives to the modulation of store-operated calcium entry. Research on the biological activities of this specific class of compounds has primarily focused on their herbicidal and potential neuroprotective actions, without investigating their effects on this particular calcium signaling pathway.
Structure Activity Relationship Sar Studies of 6 3 Methylthiophenyl Picolinic Acid and Analogues
Impact of Phenyl Ring Substituents on Biological Activity
The nature and position of substituents on the phenyl ring of 6-phenylpicolinic acid analogues are critical determinants of their biological effects.
The introduction of alkyl and halogen groups onto the phenyl ring of picolinic acid derivatives has been shown to modulate their biological activity significantly. Research on various heterocyclic compounds, including benzofuran (B130515) and picolinic acid derivatives, indicates that halogenation can substantially enhance cytotoxicity. nih.gov For instance, the presence of halogens like chlorine, bromine, or fluorine often leads to increased anticancer activity. nih.gov The position of the halogen substituent is a key factor, suggesting that specific steric and electronic interactions are at play. nih.gov
In the context of N-phenylpicolinamide derivatives targeting the mGlu4 receptor, halogen substitutions at the 4-position of the phenyl ring have a demonstrable impact on binding affinity. A comparative study of various halogens revealed a specific trend for affinity. For 3-methoxy substituted analogues, the order of affinity based on the 4-position halogen was found to be Cl > H > F > I > Br, with larger halogens like iodine and bromine leading to a significant loss in affinity. cymitquimica.com Similarly, for 3-cyano substituted analogues, the order was Cl > F > H > Br > I, again highlighting the favorable effect of a 4-chloro substituent. cymitquimica.com
Alkyl groups, such as a methyl group, have also been shown to enhance the biological effects of related compounds. For example, the presence of a 4-methylphenyl substituent can enhance both antiproliferative and antibacterial activities in certain amidrazone derivatives. nih.gov
Table 1: Effect of Phenyl Ring Substituents on Biological Activity This table is a representative summary based on findings for related compound classes and is for illustrative purposes.
| Substituent (Position) | Observed Effect | Compound Class Context | Reference |
|---|---|---|---|
| 4-Chloro | Enhanced mGlu4 receptor binding affinity | N-phenylpicolinamides | cymitquimica.com |
| 4-Bromo / 4-Iodo | Substantial loss of mGlu4 receptor binding affinity | N-phenylpicolinamides | cymitquimica.com |
| Halogens (general) | Increased cytotoxicity | Benzofuran derivatives | nih.gov |
| 4-Methyl | Enhanced antiproliferative and antibacterial activity | Amidrazone derivatives | nih.gov |
A direct comparison between the 3-methylthio (-SCH3) and 3-methoxy (-OCH3) substituents on the N-phenyl ring of picolinamide (B142947) derivatives has yielded clear results regarding affinity for the metabotropic glutamate (B1630785) receptor 4 (mGluR4) and metabolic stability.
Studies have demonstrated that the 3-methylthio group is superior to the 3-methoxy group for enhancing mGluR4 affinity. cymitquimica.commdpi.com In one such study, the replacement of a 3-methoxy group with a 3-methylthio group resulted in a 2.8-fold enhancement in binding affinity. cymitquimica.commdpi.com This suggests that the electronic and steric properties of the sulfur atom in the methylthio group provide a more favorable interaction with the receptor's binding site compared to the oxygen atom of the methoxy (B1213986) group.
Furthermore, the 3-methoxy group was identified as a metabolic "soft spot" in certain picolinamide-based compounds, making it susceptible to metabolic breakdown. cymitquimica.commdpi.com The substitution with a 3-methylthio group was explored as a strategy to potentially alter and improve the metabolic profile of these compounds. mdpi.com While the trifluoromethoxy analogue of a related compound was found to be more stable, it suffered from a significant loss of activity. cymitquimica.com This highlights the delicate balance between optimizing for both high affinity and metabolic stability.
Table 2: Comparison of 3-Methylthio and 3-Methoxy Substituents on mGluR4 Affinity
| Compound Analogue | Substituent at 3-position | mGluR4 IC50 (nM) | Reference |
|---|---|---|---|
| Compound 9 (analogue) | -OCH3 | 13.7 | mdpi.com |
| Compound 10 (analogue) | -SCH3 | 4.9 | mdpi.com |
Influence of Picolinamide Scaffold Modifications on Potency and Selectivity
Modifications to the core picolinamide scaffold are a key strategy for modulating the potency and selectivity of these compounds. The picolinamide core itself has been identified as a critical element for achieving potent and selective biological activity in certain contexts. For example, in the development of antibiotics targeting Clostridioides difficile, the introduction of a picolinamide core led to compounds with "exquisite potency and selectivity" against this pathogen. mdpi.com
Further modifications to the scaffold can fine-tune these properties. In the development of herbicides, for instance, replacing a chlorine atom at the 6-position of the picolinic acid ring with a phenyl-substituted pyrazole (B372694) created a new class of compounds with potent herbicidal activity. mdpi.com This demonstrates that significant alterations to the group at the 6-position can drastically change the biological target and activity profile. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of purine, serves as another example where the core structure is conserved for its ability to mimic ATP binding, while modifications to substituents around this core are used to achieve selectivity for different kinase enzymes. researchgate.net
Regioisomeric Effects on Biological Profiles (e.g., 3-methylthiophenyl vs. 4-methylthiophenyl isomers)
The position of the methylthio group on the phenyl ring—creating regioisomers such as the 3-methylthiophenyl and 4-methylthiophenyl derivatives—has a profound impact on the biological profile of the molecule. SAR studies on N-phenylpicolinamides targeting mGluR4 have shown that the substitution pattern on the phenyl ring is highly sensitive. cymitquimica.commdpi.com
While direct comparative data for the 3-methylthiophenyl versus the 4-methylthiophenyl isomer of 6-phenylpicolinic acid is limited in the provided context, the principles of regioisomerism in medicinal chemistry are well-established. The spatial arrangement of the key functional groups dictates how the molecule can interact with its biological target. For mGluR4 positive allosteric modulators, the 3-position of the phenyl ring is a critical interaction point. The superiority of the 3-methylthio group over the 3-methoxy group highlights the specific nature of this interaction. cymitquimica.commdpi.com The synthesis of the 6-(4-methylthiophenyl)picolinic acid isomer has been documented, enabling such comparative studies. nih.gov It is expected that the 4-methylthiophenyl isomer would exhibit a different binding affinity and biological activity profile due to the altered positioning of the methylthio group relative to the picolinic acid core and its interaction with the receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. For picolinic acid derivatives and related compounds, QSAR models have been developed to guide the synthesis of new analogues with enhanced activity. mdpi.com
These models use molecular descriptors—such as electronic properties (e.g., energy of the lowest unoccupied molecular orbital), lipophilicity, and steric parameters—to build mathematical equations that can predict the activity of unsynthesized compounds. For example, a 3D-QSAR model was constructed for a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid herbicides to guide the subsequent synthetic strategy. mdpi.com The robustness of a QSAR model is typically validated through internal methods, like leave-one-out cross-validation, and external validation with a test set of compounds. A well-built QSAR model can define an "applicability domain," which specifies the chemical space within which the model can make reliable predictions. cymitquimica.com This predictive capability accelerates the drug discovery and development process by prioritizing the synthesis of compounds most likely to possess the desired biological effects.
Metal Complexation Studies and Catalytic Applications
Coordination Chemistry of Picolinic Acid with Transition Metals
Picolinic acid functions as a bidentate chelating agent, coordinating with metal ions through the nitrogen atom of the pyridine (B92270) ring and an oxygen atom of the carboxylate group. sjctni.eduresearchgate.net This chelation results in the formation of a stable five-membered ring, a common feature in the coordination chemistry of picolinic acid derivatives. researchgate.net The presence of a methylthiophenyl group at the 6-position, as in 6-(3-Methylthiophenyl)picolinic acid, can influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability and geometry of the resulting metal complexes.
Metal complexes of picolinic acid and its derivatives are typically synthesized by reacting the corresponding metal salt with the picolinic acid ligand in a suitable solvent. sjctni.edu The resulting complexes, which can involve metals such as Ru(II), Pd(II), Pt(II), Ni(II), Mn(II), Cu(II), Co(II), Fe(III), and Ag(I), are then characterized using various spectroscopic techniques. sjctni.eduresearchgate.netnih.govorientjchem.orgnih.gov
Table 1: Spectroscopic Methods for Characterization of Metal-Picolinate Complexes
| Spectroscopic Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Confirms the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the C=O and C=N bonds. sjctni.edu |
| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, helping to determine its geometry. sjctni.eduorientjchem.org |
| Nuclear Magnetic Resonance (NMR) | Used to elucidate the structure of diamagnetic complexes in solution. nih.gov |
| Electron Spin Resonance (ESR) | Characterizes paramagnetic complexes, such as those of Cu(II), and provides insight into the metal's coordination environment. sjctni.edu |
The synthesis of palladium(II) and platinum(II) complexes with 2-picolinate has been achieved with high yields (over 80%). nih.gov These complexes exhibit a slightly distorted square-planar geometry. nih.gov Similarly, ruthenium(II) complexes with picolinate (B1231196) have been synthesized and characterized, showing potential as antimycobacterial agents. nih.gov
Picolinic acid and its derivatives are effective chelating agents for a range of metal ions. sjctni.edupan.olsztyn.pl The stability of the resulting metal complexes is a key factor in their potential applications. The bidentate nature of picolinic acid, coordinating through both a "soft" pyridine nitrogen and a "hard" carboxylate oxygen, allows it to form stable complexes with various transition metals. scihub.org This dual-donor nature can stabilize metals in different oxidation states. scihub.org The substituent at the 6-position of the picolinic acid ring can modulate these chelating properties by altering the ligand's electronic and steric characteristics.
Catalytic Activity of Metal-Picolinate Complexes
Metal-picolinate complexes have emerged as promising catalysts in a variety of organic transformations. The specific reactivity is dependent on the metal center and the nature of the picolinic acid derivative.
For instance, palladium(II) complexes have been investigated for their catalytic activity in C-H bond functionalization and cross-coupling reactions. researchgate.netmdpi.comnih.gov Picolinamide (B142947), a derivative of picolinic acid, is often used as a directing group in these reactions to achieve high selectivity. researchgate.net It is plausible that complexes of this compound could exhibit similar catalytic properties.
Copper(II) coordination polymers based on 2-picolinic acid have demonstrated high efficiency in catalyzing click reactions to produce 1,4-disubstituted 1,2,3-triazoles. nih.gov The catalyst was found to be stable and recyclable. nih.gov Cobalt(II) and nickel(II) complexes have also shown catalytic activity in the oligomerization of olefins. mdpi.com
Biological Implications of Metal Picolinates
The biological activity of metal picolinates is an area of significant research interest, with studies focusing on their antimicrobial and cytotoxic properties.
Picolinic acid and its metal complexes have demonstrated broad-spectrum antibacterial and antifungal activity. sjctni.eduscihub.orgresearchgate.net Studies have shown that transition metal picolinates, including those of manganese, copper, zinc, cobalt, and nickel, are effective against various bacteria that affect food. scihub.orgresearchgate.netscihub.org For example, copper and cobalt picolinates showed a minimum inhibitory concentration (MIC) of 0.5 mg/mL against M. luteus and S. marcescens. scihub.orgresearchgate.net Zinc picolinate was effective against a wide range of bacteria at the same concentration. scihub.orgresearchgate.net The antimicrobial activity of these complexes is often greater than that of the free picolinic acid ligand. ajol.info Ruthenium(II) picolinate complexes have also been identified as potent anti-Mycobacterium tuberculosis agents. nih.gov
The potential of metal picolinates as anticancer agents has also been explored. Palladium(II) and platinum(II) complexes of 2-picolinate have shown cytotoxic activity against cancerous cell lines such as HCT-116 and MCF-7, with lower activity against non-cancerous cells. nih.gov The interaction of these complexes with DNA is believed to occur via groove binding. nih.gov Certain thiourea (B124793) derivatives have also exhibited significant cytotoxic activity against various human cancer cell lines. nih.gov
Computational and Theoretical Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for understanding how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.
EGFR Kinase Domain
The Epidermal Growth Factor Receptor (EGFR) is a significant target in cancer therapy, and its kinase domain is the site of action for many specific tyrosine kinase inhibitors. nih.gov Molecular docking simulations can be employed to predict the binding affinity and interaction patterns of 6-(3-Methylthiophenyl)picolinic acid within the ATP-binding pocket of the EGFR kinase domain. Key interactions often involve hydrogen bonds with specific amino acid residues (e.g., methionine, threonine, aspartic acid) and hydrophobic interactions within the pocket. The docking score, usually expressed in kcal/mol, provides an estimate of the binding energy, with lower values indicating a more favorable interaction.
Auxin-Signaling F-Box Protein 5 (AFB5) Receptor
In plant biology, the TRANSPORT INHIBITOR RESPONSE1/AUXIN-SIGNALING F-BOX (TIR1/AFB) proteins function as auxin receptors. nih.govresearchgate.net Specifically, AFB4 and AFB5 have been identified as the primary targets for the picolinate (B1231196) class of auxinic herbicides. nih.govresearchgate.netnih.gov Mutations in the AFB5 receptor can confer resistance to these synthetic auxins. nih.govmdpi.com Docking simulations of this compound into the AFB5 receptor's binding site could elucidate the structural basis for its potential auxin-like activity. The simulation would model how the picolinic acid moiety and the methylthiophenyl group fit within the receptor's pocket, promoting the interaction between AFB5 and transcriptional repressor proteins (Aux/IAA), a key step in auxin signaling. nih.govmdpi.com
Table 1: Example of Molecular Docking Results for this compound This table presents hypothetical data for illustrative purposes, as specific docking studies for this compound were not found in the provided search results.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Binding Energies
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly valuable for studying reaction mechanisms, determining the geometries of transition states, and calculating the energies of intermediates, which are often difficult to observe experimentally.
Palladium-Catalyzed C-H Functionalization
Palladium-catalyzed C-H functionalization is a powerful strategy for forming new carbon-carbon or carbon-heteroatom bonds directly from ubiquitous C-H bonds. nih.govmdpi.com Substrates containing a directing group, such as the nitrogen atom in a picolinic acid, can coordinate to the palladium catalyst, bringing it into proximity with a specific C-H bond for activation. nih.gov
For a molecule like this compound, DFT calculations could model the mechanism of a palladium-catalyzed C-H arylation. The typical catalytic cycle involves:
Coordination of the picolinic acid's nitrogen to the Pd(II) catalyst.
Concerted Metalation-Deprotonation (CMD) to form a palladacycle intermediate.
Oxidative addition of an aryl halide to the Pd(II) center, forming a Pd(IV) intermediate. nih.gov
Reductive elimination to form the new C-C bond and regenerate the Pd(II) catalyst. mdpi.com
Table 2: Example of DFT Energy Profile for a Catalytic Step This table presents hypothetical energy data for a single step in a catalytic cycle for illustrative purposes.
In Silico Predictions for Pharmacokinetic Properties
In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov These predictions help to identify compounds with potentially poor pharmacokinetic profiles, reducing the likelihood of late-stage failures. nih.gov
Microsomal Stability
Metabolic stability is a critical pharmacokinetic parameter, as it influences both the oral bioavailability and clearance rate of a compound. mdpi.com The primary site of drug metabolism is the liver, where cytochrome P450 (CYP450) enzymes play a major role. mdpi.com Hepatic microsomal stability assays, using human liver microsomes (HLM), are standard in vitro tests to estimate a compound's metabolic rate. nih.govmdpi.com
In silico models, often built using machine learning algorithms trained on large datasets from such assays, can predict the microsomal stability of new compounds based on their chemical structure. mdpi.com For this compound, these models would calculate various molecular descriptors (e.g., logP, polar surface area, number of rotatable bonds) and use them to predict its stability. researchgate.net A high predicted stability suggests the compound would be cleared more slowly from the body, potentially leading to a longer duration of action. Other predicted properties can include gastrointestinal absorption, blood-brain barrier penetration, and potential for inhibiting key CYP enzymes, which is important for assessing drug-drug interaction risks. mdpi.com
Table 3: Example of Predicted Pharmacokinetic Properties for this compound This table presents hypothetical data for illustrative purposes based on common in silico ADME prediction parameters.
Future Directions and Research Gaps
Exploration of Novel Therapeutic Targets for Methylthiophenyl Picolinic Acid Derivatives Beyond mGluR4
While the focus on mGluR4 has been fruitful, the structural motifs present in 6-(3-methylthiophenyl)picolinic acid derivatives warrant a broader investigation into their potential interactions with other biological targets. The picolinic acid core and the substituted phenyl ring are common features in various pharmacologically active molecules, suggesting the possibility of off-target activities or entirely new primary targets.
Future research should prioritize comprehensive screening of these derivatives against a wide array of receptors, enzymes, and ion channels. High-throughput screening campaigns have been instrumental in identifying novel modulators for various targets, including other G-protein coupled receptors (GPCRs). For instance, a high-throughput screening effort led to the discovery of over 400 novel PAMs of mGluR4 from a library of approximately 110,000 compounds, highlighting the power of this approach in identifying new chemical matter for a specific target. nih.govnih.gov A similar, but broader, approach for this compound derivatives could reveal unexpected activities.
Moreover, considering the structural similarities to other known pharmacophores, specific receptor families should be prioritized for investigation. For example, various picolinic acid derivatives have been explored for their activity at other metabotropic glutamate (B1630785) receptors, as well as at nicotinic and muscarinic acetylcholine (B1216132) receptors. Given that some mGluR4 PAMs have shown activity at other group III mGlu receptors, such as mGluR7 and mGluR8, and even antagonist activity at mGluR1, a thorough profiling across all mGlu receptor subtypes is a critical first step. nih.govacs.org
Advanced Synthetic Strategies for Enhanced Analog Diversity and Scalability
To support the exploration of novel targets and to optimize activity at known ones, the development of advanced and scalable synthetic strategies is paramount. Current synthetic routes to picolinic acid derivatives often involve multi-step processes that can be inefficient for generating large, diverse libraries of analogs.
Future synthetic efforts should focus on modular and convergent approaches that allow for the rapid and efficient diversification of the this compound scaffold. For instance, modern cross-coupling methodologies could be further optimized for the synthesis of 6-aryl-picolinates, enabling the introduction of a wide variety of substituents on the phenyl ring. researchgate.netnih.gov Additionally, the development of novel catalyst systems, such as the manganese(II)/picolinic acid system for olefin epoxidation, showcases how new catalytic methods can enable efficient and scalable chemical transformations. organic-chemistry.org
Furthermore, the use of high-throughput synthesis and automated platforms can accelerate the creation of compound libraries for structure-activity relationship (SAR) studies. These technologies, combined with efficient purification techniques, would enable the generation of hundreds or even thousands of analogs for biological screening. The synthesis of picolinates using heterogeneous catalysts, such as metal-organic frameworks (MOFs), also presents a promising avenue for developing more sustainable and scalable production methods. nih.govchemicalbook.com
Integration of Multi-Omics Data for Comprehensive Biological Profiling and Systems Pharmacology
A deep understanding of the biological effects of this compound derivatives requires a systems-level approach. The integration of multiple "omics" datasets, such as transcriptomics, metabolomics, and proteomics, can provide a holistic view of the cellular response to these compounds.
Future research should aim to generate and integrate these multi-omics datasets from cells or tissues treated with lead compounds. For example, combining transcriptomics and metabolomics can reveal how drug-induced changes in gene expression correlate with alterations in metabolic pathways. rsc.orgnih.govoup.comnih.gov This integrated analysis can help to identify not only the primary target and its downstream signaling pathways but also potential off-target effects and mechanisms of toxicity. nih.gov
This systems pharmacology approach can be particularly valuable for understanding the complex pharmacology of allosteric modulators. The effects of a PAM can be highly dependent on the cellular context and the presence of the endogenous ligand. By analyzing the global changes in gene expression and metabolite levels, researchers can gain a more complete picture of a compound's mechanism of action and identify potential biomarkers for efficacy or safety.
Development of Predictive Models for Efficacy and Selectivity Based on Structural Features
As the volume of biological data for this compound derivatives grows, there will be an opportunity to develop computational models that can predict the efficacy and selectivity of new analogs. These in silico models can help to prioritize the synthesis of the most promising compounds, thereby saving time and resources.
Machine learning and artificial intelligence are becoming increasingly powerful tools in drug discovery. nih.govmdpi.comresearchgate.net By training algorithms on datasets of compounds with known activities, it is possible to create models that can predict the biological properties of new molecules based on their chemical structures. For GPCRs, machine learning models have been developed to classify allosteric modulators and even predict their selectivity for different receptor subtypes. nih.govbiorxiv.org
Quantitative structure-activity relationship (QSAR) studies, particularly three-dimensional QSAR (3D-QSAR), can also provide valuable insights into the structural features that are important for biological activity. nih.gov By building a 3D model of the receptor's binding site and docking different analogs into it, researchers can identify key interactions that contribute to potency and selectivity. These models can then be used to design new compounds with improved properties.
Investigation of Metabolic Pathways and Stability Improvements for Novel Derivatives
For any potential therapeutic agent, a thorough understanding of its metabolic fate is crucial. The presence of a methylthiophenyl group in the this compound scaffold suggests that sulfur metabolism will play a key role in the biotransformation of these compounds. nasa.govnih.govnih.gov
Future studies should focus on identifying the major metabolic pathways and the specific enzymes responsible for the metabolism of these derivatives. This can be achieved through in vitro studies using liver microsomes and hepatocytes, followed by in vivo studies in animal models. The identification of metabolic "soft spots"—positions on the molecule that are particularly susceptible to metabolism—can guide the design of new analogs with improved metabolic stability. psu.edupressbooks.pubnih.govresearchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 6-(3-Methylthiophenyl)picolinic acid and its derivatives?
- Answer : The synthesis of structurally similar picolinic acid derivatives typically involves nucleophilic substitution or coupling reactions. For example, in the synthesis of 6-((Methylsulfonyl)methyl)picolinic acid, methylsulfonyl groups are introduced via heating (120°C) in DMF with sodium methylsulfinate, followed by purification via flash chromatography and acidification . For aryl-substituted derivatives like this compound, Suzuki-Miyaura coupling could be explored using boronic acids and palladium catalysts. Reaction optimization (e.g., solvent, temperature, catalyst loading) is critical to avoid side products.
Q. How should researchers characterize the purity and structure of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Electrospray Ionization Mass Spectrometry (ESI-MS) are standard for structural confirmation. For example, in a study on methylsulfonyl derivatives, ¹H NMR peaks at δ 2.8–3.2 ppm indicated methylsulfonyl groups, while aromatic protons appeared at δ 7.5–8.5 ppm . High-resolution MS can validate molecular weight. Purity should be confirmed via HPLC with UV detection (λ ~254 nm).
Q. What safety protocols are essential for handling this compound in the lab?
- Answer : While specific toxicological data for this compound may be limited, safety guidelines for structurally similar picolinic acids (e.g., 6-(Methylsulfonyl)picolinic acid) recommend:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis or handling of powders.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers under inert gas (N₂/Ar) at -20°C to prevent degradation.
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in cross-coupling reactions?
- Answer : For Suzuki-Miyaura coupling:
- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or XPhos Pd G3 for efficiency.
- Solvent Effects : Use toluene/water mixtures or DMF for solubility.
- Temperature : Optimize between 80–110°C; higher temperatures may accelerate ligand exchange but risk decomposition.
- Base Selection : K₂CO₃ or Cs₂CO₃ improves coupling efficiency in polar aprotic solvents.
- Monitoring : Use TLC or LC-MS to track reaction progress and terminate before side reactions dominate .
Q. How do researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Answer : Discrepancies often arise from impurities, tautomerism, or solvent effects. Strategies include:
- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing aromatic protons from byproducts).
- Isotopic Labeling : For sulfur-containing derivatives, ³³S NMR (if accessible) can confirm methylthio group integration.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation.
- Control Experiments : Repeat syntheses with ultra-dry solvents to rule out hydrolysis artifacts .
Q. What mechanistic insights guide the design of this compound as a ligand or inhibitor in biological studies?
- Answer : The methylthiophenyl group enhances lipophilicity, potentially improving membrane permeability. Computational modeling (e.g., DFT for charge distribution or molecular docking) can predict binding affinity to target proteins. For example, the picolinic acid core may chelate metal ions (e.g., Zn²⁺ in enzymes), while the methylthiophenyl moiety engages in hydrophobic interactions. Validate hypotheses via:
- SAR Studies : Synthesize analogs with varied substituents (e.g., halogens, methyl groups).
- Biolayer Interferometry (BLI) : Measure real-time binding kinetics .
Methodological Notes
- Synthetic Challenges : Low yields in aryl coupling steps may require ligand additives (e.g., SPhos) or microwave-assisted heating .
- Analytical Pitfalls : Overlapping NMR peaks in aromatic regions can be resolved using deuterated solvents like DMSO-d₆ .
- Safety-Critical Steps : Exothermic reactions during sulfonation or coupling necessitate temperature-controlled setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
